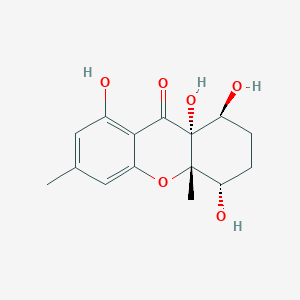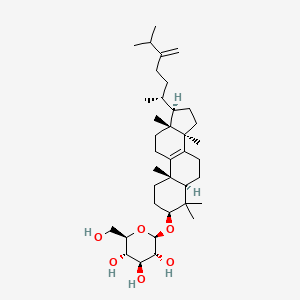
Salinixanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salinixanthin is a natural product found in Salinibacter ruber with data available.
Aplicaciones Científicas De Investigación
Light-Harvesting Antenna in Xanthorhodopsin
Salinixanthin is a C40-carotenoid acyl glycoside, functioning as a light-harvesting antenna in xanthorhodopsin, a retinal-based proton pump of Salinibacter ruber. Its crystallographic structure shows its location at the protein–lipid boundary and interaction with specific protein helices. Salinixanthin's role is critical in the energy transfer to retinal, as demonstrated by studies showing that its removal affects the photocycle kinetics and its reconstitution restores the energy transfer functions (Imasheva et al., 2010).
Excited-State Dynamics and Energy Transfer
Research using femtosecond transient absorption techniques revealed the excited-state dynamics of salinixanthin in both solution and within xanthorhodopsin. This study provided insights into extremely fast energy transfer rates and pathways, highlighting the influence of the binding site on salinixanthin's excited-state properties (Polívka et al., 2009).
Structural Characterization in Salinibacter ruber
A structural analysis of Salinibacter ruber revealed salinixanthin as its principal carotenoid. The carotenoid’s structure was determined through various spectrometric and chemical methods, highlighting its significance in this extremely halophilic eubacterium (Lutnaes et al., 2002).
Comparative Studies with Other Carotenoids
Studies on other carotenoids like astaxanthin provided insights into the biological activities and applications of these compounds, aiding in understanding the broader implications and potential uses of salinixanthin in various fields (Ambati et al., 2014).
Role of Salinixanthin in Gloeobacter Rhodopsin
Research demonstrated the ability to reconstitute salinixanthin into different proteins, such as gloeobacter rhodopsin, underscoring its role in energy transfer and highlighting the importance of specific groups like the 4-keto group for binding and antenna function (Balashov et al., 2010).
Interaction with Retinal
Salinixanthin interacts with the retinal in xanthorhodopsin, facilitating light harvesting for retinal isomerization and proton transport. This interaction has been studied through various spectroscopy methods, providing insights into its binding and function (Balashov et al., 2006).
Implications in Health and Nutrition
While not directly on salinixanthin, research on similar carotenoids like astaxanthin offers insights into potential health and nutritional applications of carotenoids, suggesting areas where salinixanthin could be explored for beneficial effects (Hussein et al., 2006).
Propiedades
Nombre del producto |
Salinixanthin |
|---|---|
Fórmula molecular |
C61H92O9 |
Peso molecular |
969.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1 |
Clave InChI |
BUNXUZXQWPTVHM-HCSLVYINSA-N |
SMILES isomérico |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)/C)/C |
SMILES canónico |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C |
Sinónimos |
(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one salinixanthin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



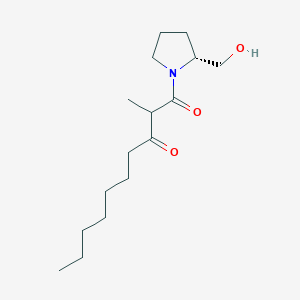
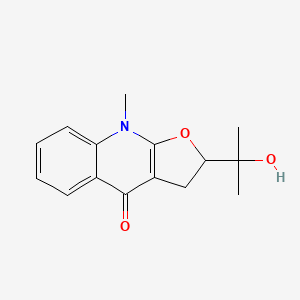

![1-(3-Phenylpropyl)-4-[[(4R)-2-(3-pyridyl)thiazolidin-4-yl]carbonyl]piperazine](/img/structure/B1249627.png)
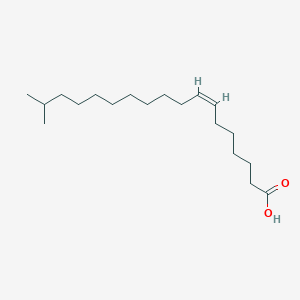


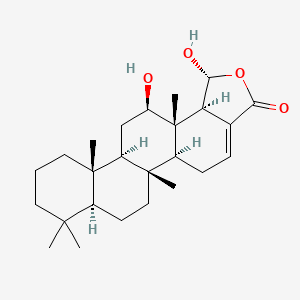
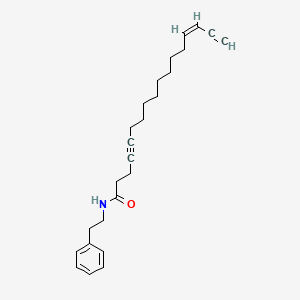
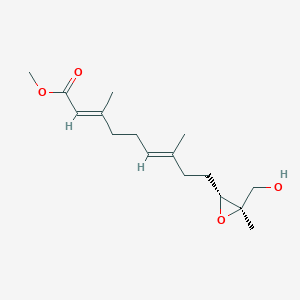
![(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea](/img/structure/B1249642.png)

